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Compound of Interest

Compound Name: 3-Cyclopropylbiphenyl

Cat. No.: B15338109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Cyclopropylbiphenyl. Due to the limited availability of experimentally derived

spectra in public databases, this document presents predicted spectroscopic data obtained

from computational models. These predictions offer valuable insights for the characterization

and identification of this compound. Additionally, detailed, generalized experimental protocols

for the synthesis of 3-Cyclopropylbiphenyl and the acquisition of its spectroscopic data are

provided to guide researchers in their laboratory work.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-Cyclopropylbiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.55 - 7.65 m 2H
Biphenyl H (ortho to

phenyl)

7.40 - 7.50 m 2H
Biphenyl H (meta to

phenyl)

7.30 - 7.40 m 1H
Biphenyl H (para to

phenyl)

7.15 - 7.25 m 3H

Biphenyl H

(cyclopropyl-

substituted ring)

1.95 - 2.05 m 1H Cyclopropyl CH

0.95 - 1.05 m 2H Cyclopropyl CH₂

0.65 - 0.75 m 2H Cyclopropyl CH₂

Predicted using online NMR prediction tools.

¹³C NMR (Predicted)
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Chemical Shift (ppm) Assignment

141.5 Biphenyl C (ipso, phenyl-substituted)

141.2 Biphenyl C (ipso, cyclopropyl-substituted)

128.8 Biphenyl CH

127.3 Biphenyl CH

127.2 Biphenyl CH

126.0 Biphenyl CH

125.8 Biphenyl CH

125.5 Biphenyl CH

15.4 Cyclopropyl CH

10.8 Cyclopropyl CH₂

Predicted using online NMR prediction tools.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

3000 - 2850 Medium
Aliphatic C-H Stretch

(Cyclopropyl)

1600, 1480, 1450 Medium-Strong Aromatic C=C Bending

1020 Medium Cyclopropyl C-C Stretch

890 - 850 Strong
Aromatic C-H Out-of-Plane

Bending

770 - 730 Strong
Aromatic C-H Out-of-Plane

Bending

Predicted based on typical vibrational modes for biphenyl and cyclopropyl functional groups.
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Mass Spectrometry (MS) (Predicted)
m/z Relative Intensity (%) Assignment

194 100 [M]⁺ (Molecular Ion)

179 40 [M - CH₃]⁺

165 60 [M - C₂H₅]⁺ or [M - C₃H₅ + H]⁺

152 30 [M - C₃H₆]⁺

115 25 [C₉H₇]⁺

77 15 [C₆H₅]⁺

Predicted based on common fragmentation patterns for aromatic and cyclopropyl compounds.

Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and

spectroscopic analysis of 3-Cyclopropylbiphenyl.

Synthesis: Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of 3-Cyclopropylbiphenyl is the Suzuki-

Miyaura cross-coupling reaction.[1][2][3]

Materials:

3-Cyclopropylphenylboronic acid

Bromobenzene

Palladium(II) acetate (Pd(OAc)₂) or other palladium catalyst

A suitable phosphine ligand (e.g., triphenylphosphine)

A base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)

An appropriate solvent system (e.g., toluene/water, dioxane/water, or ethanol/water)[4]
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Procedure:

In a round-bottom flask, dissolve 3-cyclopropylphenylboronic acid (1.2 equivalents) and

bromobenzene (1.0 equivalent) in the chosen solvent.

Add the base (2.0 - 3.0 equivalents).

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

Add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand.

Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent

system (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-

MS).

Cool the reaction mixture to room temperature and perform an aqueous workup.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 3-
Cyclopropylbiphenyl.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-Cyclopropylbiphenyl
in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters to set

include the spectral width, number of scans, and relaxation delay.
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Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number

of scans will likely be necessary due to the lower natural abundance of ¹³C.

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and

coupling constants. Assign the peaks in both the ¹H and ¹³C NMR spectra to the

corresponding atoms in the 3-Cyclopropylbiphenyl molecule.

Infrared (IR) Spectroscopy[7][8][9]

Sample Preparation:

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk.

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin

film on a salt plate (e.g., NaCl or KBr).

Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the

desired wavenumber range (typically 4000-400 cm⁻¹).

Analysis: Identify the characteristic absorption bands and assign them to the functional

groups present in 3-Cyclopropylbiphenyl.

Mass Spectrometry (MS)[10][11][12]

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Use an appropriate ionization technique, with Electron Ionization (EI) being

common for this type of molecule.

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio

(m/z).

Detection: The detector records the abundance of each fragment.
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Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm

the structure of 3-Cyclopropylbiphenyl.

Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic

analysis of 3-Cyclopropylbiphenyl.
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Spectroscopic Analysis
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Caption: Workflow for the synthesis and spectroscopic analysis of 3-Cyclopropylbiphenyl.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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